1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
CAS No.: 2470435-60-8
Cat. No.: VC4179199
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470435-60-8 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.7 |
| IUPAC Name | 1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H |
| Standard InChI Key | SYKSBFNOXZSBKG-UHFFFAOYSA-N |
| SMILES | CN1CCCN=C1C2CCCO2.Cl |
Introduction
"1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds widely studied for their biological and pharmacological properties. This specific compound features a substituted pyrimidine ring with an oxolane (tetrahydrofuran) moiety and a methyl group, forming a hydrochloride salt.
Structural Features
The compound's structure is defined by:
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Core Pyrimidine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.
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Substituents:
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A methyl group at position 1.
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An oxolane (tetrahydrofuran) moiety at position 2.
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Saturated bonds at positions 5 and 6, making it a partially hydrogenated derivative.
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Hydrochloride Salt: The compound exists as a hydrochloride, enhancing its solubility and stability in aqueous environments.
Synthesis
The synthesis of compounds like "1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" typically involves:
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Cyclization Reactions: Formation of the pyrimidine ring through condensation of urea or guanidine derivatives with β-dicarbonyl compounds.
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Selective Substitution: Introduction of the oxolane substituent via alkylation or nucleophilic substitution.
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Salt Formation: Conversion to the hydrochloride salt by reaction with HCl gas or aqueous HCl.
Analytical Characterization
To confirm the structure and purity of this compound, the following analytical techniques are used:
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NMR Spectroscopy:
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Proton (H-NMR) and Carbon (C-NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.
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Characteristic signals for the methyl group, oxolane ring protons, and pyrimidine core can be observed.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as C=N (pyrimidine), C-H (methyl), and C-O (oxolane).
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Elemental Analysis:
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Verifies the compound's empirical formula by determining carbon, hydrogen, nitrogen, and chlorine content.
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Potential Applications
Based on its structure:
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Pharmaceutical Research:
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May act as a precursor for synthesizing bioactive molecules.
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Could exhibit pharmacological properties such as enzyme inhibition or receptor binding.
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Material Science:
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The hydrochloride form might enhance its usability in ionic or water-based systems.
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